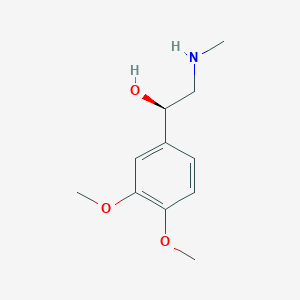

(-)-Normacromerine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCQAULQIAOEP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41787-64-8 | |

| Record name | (-)-Normacromerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041787648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Botanical Context

Discovery and Isolation from Plant Sources

The discovery and isolation of (-)-Normacromerine are intrinsically linked to the phytochemical investigation of cacti species, particularly within the genus Coryphantha. Seminal research in the early 1970s led to the successful isolation of this compound from Coryphantha macromeris var. runyonii. nih.gov This process involved techniques such as thin-layer chromatography, which were instrumental in separating and identifying the compound. nih.gov Further studies have confirmed the presence of normacromerine in other related species, highlighting the importance of these cacti as a natural source of this and other β-phenethylamine alkaloids. doctorlib.org

The isolation process is a critical step in the broader field of drug discovery from plant sources, which often begins with the selection of plants based on ethnopharmacological knowledge. mdpi.com The general procedure involves several stages, including plant collection, extraction, isolation and purification, bioassays, and structural characterization. researchgate.net In the case of this compound and other plant-derived compounds, bioassay-guided fractionation is a common approach to pinpoint the active constituents. nih.gov This methodical process has been essential for isolating numerous compounds with therapeutic potential from the plant kingdom. nih.gov

Distribution within Coryphantha macromeris and Related Cactaceae Species

This compound is a characteristic alkaloid found in several species of the Cactaceae family. vulcanchem.com Its primary and most well-documented source is Coryphantha macromeris, colloquially known as the Dona Ana cactus. vulcanchem.comresearchgate.net This species, along with its varieties such as Coryphantha macromeris var. runyonii, has been a focal point for phytochemical research concerning this compound. nih.govvulcanchem.com

Beyond C. macromeris, normacromerine and other related β-phenethylamines have been identified in a range of other Coryphantha species. These include Coryphantha runyonii and Coryphantha elephantidens. vulcanchem.com The presence of these alkaloids is not uniform across all species, with some primarily containing other compounds like hordenine. doctorlib.org The distribution of these compounds within the Cactaceae family suggests a potential evolutionary significance, possibly related to ecological defense mechanisms. vulcanchem.com

A 2019 study utilizing ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) on Coryphantha macromeris grown under greenhouse conditions provided a detailed look at the distribution of metabolites within the plant. nih.govresearchgate.net This analysis revealed a high complexity of phenolic metabolites, with 26 compounds detected exclusively in the aerial parts and 19 exclusively in the roots; 24 metabolites were common to both. nih.govresearchgate.net This highlights that the concentration and presence of specific compounds, including alkaloids like this compound, can vary significantly between different parts of the plant.

Phytochemical Diversity and Variation in this compound Content across Plant Varieties

The phytochemical profile of plants, including the content of specific compounds like this compound, is subject to considerable variation. mdpi.com This diversity can be influenced by a multitude of factors, including the specific plant variety, its stage of growth, the environmental conditions in which it is grown, and even the specific part of the plant being analyzed. nih.gov

In the context of Coryphantha species, while some may be rich in normacromerine, others may predominantly produce different alkaloids such as hordenine. doctorlib.org Research on Coryphantha macromeris var. runyonii has shed light on the biosynthesis of normacromerine. nih.gov Studies have shown that the compound is biosynthesized from epinephrine (B1671497), with metanephrine (B195012) acting as a likely intermediate. nih.gov This biosynthetic pathway contributes to the accumulation of normacromerine in this particular cactus variety. nih.gov

The complexity of the phytochemical landscape within a single species is further underscored by modern analytical techniques. A comprehensive analysis of Coryphantha macromeris identified 69 different compounds, the majority of which were phenolic acids, phenolic glycosides, and organic acids. nih.govresearchgate.net This inherent chemical diversity is a hallmark of the plant kingdom and presents both challenges and opportunities for the study and utilization of specific plant-derived compounds. biorxiv.org

Table 1: Distribution of Selected Alkaloids in Coryphantha Species

| Compound | Coryphantha macromeris | Coryphantha macromeris var. runyonii | Coryphantha runyonii | Coryphantha elephantidens |

| This compound | Present | High Concentration | Present | Present |

| Macromerine (B1210253) | Present | Present | Present | Present |

| Hordenine | Present | - | - | - |

| Metanephrine | - | Present | - | - |

| Epinephrine | - | Precursor | - | - |

Biosynthetic Pathways and Metabolic Investigations

Elucidation of Precursor Molecules and Early Biosynthetic Steps

The foundational building blocks for (-)-Normacromerine are derived from the amino acid L-tyrosine, which undergoes several enzymatic modifications to produce key intermediates.

Studies conducted on the cactus Coryphantha macromeris have been instrumental in elucidating the biosynthetic route to this compound. chemistry-chemists.comnih.gov It has been demonstrated that the catecholamines epinephrine (B1671497) and norepinephrine (B1679862) serve as naturally occurring intermediates in this pathway. nih.gov Specifically, research points to the conversion of epinephrine to normacromerine. chemistry-chemists.comnih.gov

A key intermediate in this conversion is metanephrine (B195012), a metabolite of epinephrine in mammalian systems that has also been isolated from C. macromeris. nih.govvulcanchem.com Evidence strongly suggests that metanephrine is a direct and specific precursor to this compound. nih.govnormalesup.org The biosynthesis is understood to proceed from tyrosine and tyramine (B21549), leading to the formation of epinephrine, which is then converted to metanephrine before yielding this compound. chemistry-chemists.comnormalesup.org The accumulation of various methylated catecholamine derivatives is a characteristic of this cactus, with this compound being the most abundant. nih.govnih.gov Dopamine (B1211576) and tyramine are recognized as the fundamental precursors from which the more complex catecholamines involved in the pathway are derived. normalesup.orgmdpi.com

Table 1: Precursor Molecules in this compound Biosynthesis

| Precursor Molecule | Role in Pathway | Key Findings |

| L-Tyrosine | Primary amino acid precursor | Undergoes hydroxylation and decarboxylation to form dopamine. royalsocietypublishing.orgnih.gov |

| Tyramine | Early-stage intermediate | Formed from tyrosine; a precursor to dopamine and subsequent catecholamines. normalesup.orgmdpi.com |

| Dopamine | Central intermediate | Derived from L-tyrosine via two distinct enzymatic pathways. mdpi.comroyalsocietypublishing.orggenome.jp |

| Norepinephrine | Intermediate | Naturally occurs in C. macromeris and serves as a biosynthetic intermediate. nih.gov |

| Epinephrine | Advanced intermediate | Directly converted to normacromerine via metanephrine. chemistry-chemists.comnih.govnih.gov |

| Metanephrine | Direct precursor | An efficient and specific precursor for this compound in C. macromeris. nih.govnormalesup.org |

The journey from L-tyrosine to the central intermediate, dopamine, can occur via two primary routes in plants. nih.govmdpi.com Both pathways involve hydroxylation and decarboxylation steps, with the order of these reactions distinguishing them. royalsocietypublishing.orgresearchgate.net

Tyramine Pathway: In the first pathway, L-tyrosine is first decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to produce tyramine. mdpi.comnih.gov Tyramine then undergoes hydroxylation, catalyzed by a monophenol hydroxylase, to form dopamine. nih.govmdpi.com

L-DOPA Pathway: Alternatively, L-tyrosine can first be hydroxylated by tyrosine hydroxylase (TH) to yield L-3,4-dihydroxyphenylalanine (L-DOPA). mdpi.comnih.gov Subsequently, L-DOPA is decarboxylated by DOPA decarboxylase to produce dopamine. royalsocietypublishing.orgnih.gov

While both pathways lead to the formation of dopamine, the predominant route in the specific context of this compound biosynthesis is not definitively established. nih.gov Tyrosine decarboxylase enzymes have been shown to accept both L-tyrosine and L-DOPA as substrates, adding complexity to the regulation of this metabolic branch point. nih.govrsc.org

Role of Catecholamines (Epinephrine, Norepinephrine, Dopamine, Tyramine) as Intermediates

Enzymatic Transformations in this compound Biosynthesis

The conversion of early precursors into the final alkaloid structure is mediated by a series of specific enzymes that catalyze key reactions, including hydroxylations, decarboxylations, and methylations.

The enzymes responsible for the biosynthesis of dopamine from tyrosine are foundational to the entire pathway. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis, catalyzing the conversion of tyrosine to L-DOPA. nih.gov Following this, DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase) acts on L-DOPA to form dopamine. nih.gov In the alternative pathway, tyrosine decarboxylase (TYDC) converts tyrosine to tyramine. nih.gov Some research also suggests the involvement of polyphenol oxidase in the oxidation of tyramine to yield dopamine. royalsocietypublishing.org The subsequent enzymatic steps that transform the dopamine-derived intermediate, epinephrine, into this compound involve further modifications, primarily through methylation. normalesup.org

N-methylation is a critical "tailoring" reaction in the formation of many alkaloids, including this compound, which is structurally defined as N-methyl-3,4-dimethoxy-β-hydroxyphenethylamine. nih.govnih.gov This process involves the transfer of a methyl group to a nitrogen atom, catalyzed by enzymes known as N-methyltransferases (NMTs). nih.gov The universal methyl group donor for these reactions is S-adenosyl-L-methionine (SAM). researchgate.netannualreviews.org

In the biosynthesis of this compound, N-methylation is evident in the structure of its precursors, epinephrine and metanephrine, and in the final product itself. normalesup.org The enzymatic conversion of norepinephrine to epinephrine, and the subsequent steps leading to normacromerine, rely on these methylation processes. nih.gov While specific N-methyltransferases for the final steps in C. macromeris have not been fully characterized, the study of related pathways, such as benzylisoquinoline alkaloid biosynthesis, has identified various O-methyltransferases and N-methyltransferases that play crucial roles in diversifying alkaloid structures. researchgate.netfrontiersin.org

Involvement of Dopamine Metabolic Enzymes

Metabolic Fate and Turnover Studies of this compound in Plant Systems

Investigations into the metabolic fate of this compound provide crucial information on whether it is a stable end-product or an intermediate that is further metabolized. Studies using radiolabeled precursors in Coryphantha macromeris var. runyonii have shed light on the dynamics of this pathway.

Turnover studies involving the administration of radiolabeled DL-7-³H-metanephrine to the cactus demonstrated a specific and efficient conversion to this compound. nih.gov After a 16-day incubation period, a conversion rate of 4.77% of the administered metanephrine into this compound was observed. nih.gov

Conversely, when the metabolic fate of this compound itself was examined, it was found to have a very slow turnover. nih.govnih.gov Although it was postulated that this compound could be further N-methylated to form the related alkaloid macromerine (B1210253), experiments with radiolabeled this compound showed it to be a highly inefficient precursor for macromerine. nih.gov This key finding strongly suggests that this compound is not a transient intermediate but rather a stable terminal product of the catecholamine metabolic pathway in this plant. nih.gov

Table 2: Metabolic Turnover Study of this compound Precursor

| Administered Compound | Plant System | Incubation Period | Conversion Product | Conversion Rate | Conclusion |

| DL-7-³H-Metanephrine | Coryphantha macromeris var. runyonii | 16 days | This compound | 4.77% | Metanephrine is an efficient and specific precursor. nih.gov |

| Radiolabeled this compound | Coryphantha macromeris var. runyonii | Not specified | Macromerine | Very inefficient | This compound is a stable end-product with a slow metabolic turnover. nih.govnih.gov |

Comparative Analysis of Catecholamine Metabolism Pathways in Plants

The biosynthesis of catecholamines, a class of biogenic amines, is a metabolic process observed across both the plant and animal kingdoms. tandfonline.com In plants, these pathways share notable similarities with those in mammals, primarily utilizing the amino acid L-tyrosine as the foundational precursor. mdpi.comusp.br However, significant variations exist in the specific enzymatic steps and intermediate compounds among different plant species, leading to a diverse array of final products. tandfonline.com

Two principal pathways for dopamine biosynthesis have been identified in plants. tandfonline.commdpi.com The first route involves the decarboxylation of tyrosine by the enzyme tyrosine decarboxylase (TYDC) to form tyramine, which is subsequently hydroxylated to produce dopamine. tandfonline.com The second pathway begins with the hydroxylation of tyrosine by tyrosine hydroxylase (TH) or polyphenol oxidase (PPO) to create L-DOPA (3,4-dihydroxyphenylalanine), which is then decarboxylated by DOPA decarboxylase (DD) to yield dopamine. tandfonline.comcaldic.com

The preferential use of one pathway over the other is species-dependent. For instance, in the banana (Musa sapientum), tyrosine is first hydroxylated to L-DOPA before being decarboxylated to dopamine. tandfonline.com Conversely, in cacti such as Opuntia stricta and the peyote cactus (Lophophora williamsii), the synthesis is initiated by the decarboxylation of tyrosine to tyramine. tandfonline.com In the velvet bean (Mucuna pruriens), evidence suggests that the conversion of L-tyrosine to L-DOPA is predominantly catalyzed by polyphenol oxidase (PPO) rather than tyrosine hydroxylase (TH), highlighting further enzymatic diversity. caldic.com

The metabolism of catecholamines can lead to a variety of derivatives, including the psychoactive compound this compound. This phenethylamine (B48288) is a methylated catecholamine derivative found in abundance in the Dona Ana cactus, Coryphantha macromeris. nih.gov Research into its biosynthesis reveals a more complex pathway that extends beyond simple dopamine production. Studies have shown that epinephrine and norepinephrine are natural intermediates in the formation of normacromerine in Coryphantha macromeris var. runyonii. nih.govnih.gov A key intermediate in this specific pathway is metanephrine, a metabolite of epinephrine, which is subsequently converted into normacromerine. nih.govvulcanchem.com This specialized metabolic route appears to be a terminal pathway, as studies indicate that normacromerine is not significantly metabolized further once formed. nih.gov

In contrast, the catecholamine metabolism in a plant like the potato (Solanum tuberosum) follows a more general pathway. While potatoes produce catecholamines such as dopamine and norepinephrine, and their methylated derivative normetanephrine (B1208972), the pathway does not extend to the formation of complex alkaloids like normacromerine. nih.govusp.br In potato, the levels of these compounds are influenced by developmental stage and environmental stress, with the highest concentrations found in fully developed leaves. usp.br Wounding, for example, can lead to a rapid increase in norepinephrine levels. usp.br

The catabolism, or breakdown, of catecholamines in plants also shows variation but generally involves processes like methylation, oxidation, and conjugation. usp.br Methylation by enzymes such as catechol-O-methyltransferase (COMT) is a critical step in creating derivatives like normetanephrine from norepinephrine and is integral to the biosynthesis of normacromerine from epinephrine-derived intermediates. nih.govnih.govwikipedia.org

The following table provides a comparative summary of catecholamine pathways in selected plant species.

Table 1: Comparative Catecholamine Pathways in Selected Plants

| Plant Species | Precursor | Key Intermediates | Major Products | Primary Enzymes |

|---|---|---|---|---|

| Coryphantha macromeris | L-Tyrosine | Tyramine, Dopamine, Norepinephrine, Epinephrine, Metanephrine | This compound | TYDC, TH, DD, Dopamine β-hydroxylase, COMT |

| Solanum tuberosum (Potato) | L-Tyrosine | L-DOPA, Tyramine, Dopamine, Norepinephrine | Dopamine, Norepinephrine, Normetanephrine | TYDC, TH, DD |

| Musa sapientum (Banana) | L-Tyrosine | L-DOPA | Dopamine | TH, DD |

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Strategies for (-)-Normacromerine

The total synthesis of this compound and its related structures has been approached through various strategic disconnections, primarily focusing on the formation of the key β-amino alcohol moiety.

A significant area of research has been the synthesis of potential glycol metabolites of phenethylamine (B48288) compounds, including normacromerine. A straightforward and effective method has been developed to obtain these metabolites in high yields from readily available acetophenones. nih.govresearchgate.net The general procedure avoids common issues in aromatic glycol synthesis, such as dimerization and pinacol-pinacolone rearrangements. nih.gov This facile, one-pot method provides a reliable pathway to these important metabolic derivatives. lookchem.com

The process involves a three-step sequence executed in a single pot:

Alpha-bromination of a substituted acetophenone.

Displacement of the bromine with an acetate (B1210297) ion.

Reduction of the intermediate with a powerful reducing agent like lithium aluminum hydride. nih.govresearchgate.net

This methodology has proven effective for a range of phenethylamines, with reported yields for the resulting glycol metabolites between 46% and 91%. nih.govresearchgate.net

The initial step in the aforementioned facile synthesis of normacromerine metabolites is the alpha-bromination of a ketone. nih.govresearchgate.net This electrophilic substitution occurs at the carbon atom adjacent to the carbonyl group. msu.edu For carboxylic acids, direct bromination is often inefficient; however, the reaction can be facilitated by converting the acid to an acyl bromide using phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinskii reaction. libretexts.org The resulting α-bromo ketone is a versatile intermediate. organic-chemistry.org

Following bromination and acetate displacement, the synthesis is completed by a reduction step. The use of lithium aluminum hydride (LiAlH₄) is a common and effective method for this transformation, reducing the ketone and acetate functionalities to yield the final glycol product. nih.govresearchgate.net

Table 1: Key Reactions in Glycol Metabolite Synthesis

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Alpha-Bromination | Substituted Acetophenone, Bromine (Br₂) | α-Bromo Acetophenone |

| 2 | Nucleophilic Substitution | α-Bromo Acetophenone, Acetate Ion (CH₃COO⁻) | α-Acetoxy Acetophenone |

| 3 | Reduction | α-Acetoxy Acetophenone, Lithium Aluminum Hydride (LiAlH₄) | Glycol Metabolite |

The β-amino alcohol structure is a cornerstone of many natural products and pharmaceuticals, including this compound. sciengine.comwestlake.edu.cn Modern synthetic chemistry has produced several catalytic methods to construct this motif efficiently. These methods often offer high yields and stereoselectivity. sciengine.com

Catalytic approaches include:

Tandem Reactions : A palladium on carbon (Pd/C) catalyst can be used for the transfer hydrogenation of nitroarenes to amines, which then participate in the ring-opening of epoxides to form β-amino alcohols. This method is advantageous as it combines multiple steps and allows for easy catalyst recovery. nih.gov

Nitrene Insertion : Chiral ruthenium catalysts can facilitate the intramolecular C(sp³)–H nitrene insertion of N-benzoyloxycarbamates to form chiral oxazolidin-2-ones, which are precursors to β-amino alcohols. This method can achieve excellent yields (up to 99%) and high enantiomeric excess (up to 99% ee). sciengine.com

Cross-Coupling Reactions : A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed. This strategy uses a radical polar crossover mechanism to create β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn

Biocatalysis : Enzymes, such as lipases, can catalyze the ring-opening of epoxides with amines under mild conditions. Continuous-flow reactors using immobilized lipases have been developed for an environmentally friendly and efficient synthesis of β-amino alcohols. researchgate.net

Lewis Acid Catalysis : Various metal-based catalysts, including indium tribromide, zirconium (IV) chloride, and vanadium (III) chloride, have been shown to effectively promote the aminolysis of epoxides to yield β-amino alcohols with high regioselectivity. rroij.com

Table 2: Comparison of Catalytic Methods for β-Amino Alcohol Synthesis

| Catalytic System | Key Transformation | Advantages |

| Pd/C | Tandem hydrogenation and epoxide ring-opening | Environmentally friendly, practical for industrial scale. nih.gov |

| Chiral Ruthenium | Intramolecular C-H nitrene insertion | High yield and enantioselectivity. sciengine.com |

| Chromium | Asymmetric cross aza-pinacol coupling | Modular synthesis, creates adjacent chiral centers. westlake.edu.cn |

| Lipase | Epoxide ring-opening with amines | Eco-friendly, mild conditions, uses readily available materials. researchgate.net |

| Lewis Acids (InBr₃, ZrCl₄) | Aminolysis of epoxides | Mild reaction conditions, high regioselectivity, simple work-up. rroij.com |

Utilization of Alpha-Bromination and Subsequent Reduction Approaches

Stereoselective Approaches in this compound Synthesis

A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers, and it is essential for obtaining a specific enantiomer or diastereomer of a chiral molecule like this compound. egrassbcollege.ac.iniupac.org The goal is often an enantioselective reaction, which preferentially forms one of two enantiomers. egrassbcollege.ac.in

Achieving stereoselectivity in the synthesis of β-amino alcohols relies on several strategies:

Use of Chiral Catalysts : Asymmetric catalysts are central to modern stereoselective synthesis. thieme.com For example, chiral ruthenium and chromium catalysts guide the reaction pathway to favor the formation of one stereoisomer over the other, leading to products with high enantiomeric excess. sciengine.comwestlake.edu.cn

Chiral Auxiliaries : Attaching a chiral auxiliary to a starting material can direct the stereochemical outcome of a subsequent reaction. numberanalytics.com

Substrate Control : The inherent chirality within a substrate can influence the stereochemistry of newly formed chiral centers. In the synthesis of hydroxylated phenethylamines like normacromerine, controlling product stereoselectivity is a key challenge. escholarship.org

The development of predictive models, from simple qualitative rules to complex computational methods, has become increasingly important for navigating the complexities of stereoselective synthesis and optimizing reaction outcomes. rsc.org

Advancements in Synthetic Route Design and Efficiency

Key innovations in synthetic route design include:

Computer-Aided and AI-Driven Design : Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, has been significantly enhanced by computer-aided design tools and artificial intelligence. jocpr.compharmafeatures.com These technologies can predict optimal synthetic routes, reducing the reliance on trial-and-error experimentation. jocpr.compharmafeatures.com

Flow Chemistry : Performing chemical reactions in continuous flow reactors instead of batch reactors can improve efficiency, safety, and scalability. numberanalytics.com

Automation and High-Throughput Screening : Automated synthesis platforms allow for the rapid execution and screening of numerous reactions, accelerating the optimization of reaction conditions and the discovery of new synthetic pathways. jocpr.com

Catalysis : The development of novel and more efficient catalytic systems, including transition metal catalysts and organocatalysts, is a primary driver of innovation, enabling reactions with higher selectivity and under milder conditions. numberanalytics.com

Green Chemistry : A focus on sustainable and scalable approaches, such as using biocatalysts or designing routes that minimize waste, is increasingly important in modern organic synthesis. mdpi.com

These strategies collectively contribute to the development of more robust, efficient, and economical synthetic routes for the production of target compounds like this compound. cambrex.com

Derivatives, Analogues, and Structural Modification Research

Synthesis and Characterization of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of (-)-Normacromerine is crucial for exploring the chemical space around this natural alkaloid. Researchers have focused on modifications to the amine and the core phenethylamine (B48288) structure.

N-methylation of the primary amine of normacromerine yields its most well-known derivatives, macromerine (B1210253) (the N,N-dimethyl derivative) and bisnormacromerine (B13640295).

Macromerine is a naturally occurring alkaloid first identified in the cactus Coryphantha macromeris. wikipedia.org Biosynthetic studies in Coryphantha macromeris var. runyonii have investigated the conversion of epinephrine (B1671497) to normacromerine, with metanephrine (B195012) suggested as a likely intermediate. nih.gov While it was postulated that the metabolic fate of normacromerine in the cactus is enzymatic N-methylation to produce macromerine, studies using radiolabeled normacromerine found it to be a very inefficient precursor for macromerine in the plant. nih.gov

Chemical synthesis provides an alternative route. General methods for the N-methylation of phenethylamines can be applied. For instance, reacting the primary amine with a suitable methylating agent under controlled conditions can yield the N-methyl and N,N-dimethyl derivatives. A patent for producing ephedrine (B3423809) and related compounds lists normacromerine as a potential substrate for enzymatic conversion using an N-methyltransferase and a methyl-donor to yield methylated products. google.com

Bisnormacromerine, the N-methyl derivative, has also been studied. In comparative studies examining the effects of these related compounds, probit analyses indicated that bisnormacromerine was approximately twice as potent as normacromerine in a specific appetitional task involving the suppression of bar-pressing behavior. vulcanchem.com

Table 1: Key N-Methylated Derivatives of this compound

| Compound Name | Chemical Structure | N-Substitution | Key Research Finding | Citation |

| This compound | β-hydroxy-3,4-dimethoxyphenethylamine | Primary Amine (-NH2) | Precursor in biosynthetic pathways. | nih.gov |

| Bisnormacromerine | β-hydroxy-3,4-dimethoxy-N-methylphenethylamine | Secondary Amine (-NHCH3) | Approximately twice as potent as normacromerine in a specific appetitional task. | vulcanchem.com |

| Macromerine | β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine | Tertiary Amine (-N(CH3)2) | Natural alkaloid; inefficiently formed from normacromerine in vivo (cactus). | nih.govvulcanchem.com |

The synthesis of related phenethylamine-based analogues allows for a systematic investigation of the structure-activity relationship. wikipedia.org The phenethylamine scaffold is present in a vast array of biologically active compounds, including endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). mdpi.com

Synthetic strategies for phenethylamine analogues often involve the reduction of a corresponding ω-nitrostyrene or the reduction of a benzyl (B1604629) cyanide derivative. wikipedia.org For analogues of normacromerine, this would involve starting with appropriately substituted phenyl rings (e.g., 3,4-dimethoxyphenyl derivatives) and building the ethanolamine (B43304) side chain. Modifications could include altering the substituents on the phenyl ring, changing the position of the hydroxyl group on the side chain, or extending the carbon chain.

A study on norbelladine (B1215549) derivatives, which also feature a phenethylamine core, demonstrated a three-step synthesis that could be adapted for normacromerine analogues:

Formation of an imine intermediate from a substituted benzaldehyde (B42025) and an amine.

Hydrogenation of the imine to a secondary amine.

Further modification, such as N-methylation. nih.govnih.gov

Such synthetic approaches enable the creation of a library of compounds to probe biological targets with high specificity. mdpi.com

N-Methylated Derivatives (e.g., Macromerine, Bisnormacromerine)

Design and Preparation of Radiolabeled Analogues for Metabolic Pathway Investigations

Radiolabeled analogues are indispensable tools for tracing the metabolic fate of compounds in vivo and in vitro. In the study of normacromerine's biosynthesis, radiolabeling has been critical. nih.gov

A key study on the biosynthetic pathway in Coryphantha macromeris var. runyonii utilized DL-7-³H-metanephrine to trace its conversion into normacromerine. nih.gov The cacti were administered the radiolabeled metanephrine, and after a 16-day incubation period, it was found that 4.77% of the administered compound was specifically converted to normacromerine. nih.gov

Furthermore, to test the hypothesis that macromerine is formed via N-methylation of normacromerine, radiolabeled normacromerine was administered to the cactus. nih.gov The results showed that this conversion was highly inefficient, suggesting that direct N-methylation is not the primary pathway in this species, or that the process is highly regulated. nih.gov These studies highlight the power of radiolabeling in elucidating complex biosynthetic and metabolic pathways.

Targeted Synthetic Modifications for Probing Biological Interactions

Targeted synthetic modifications involve making precise changes to a molecule's structure to understand how it interacts with biological systems, such as receptors or enzymes. For normacromerine, these modifications can be guided by the structures of its known derivatives and related compounds.

The difference in potency observed between normacromerine and its N-methylated derivative, bisnormacromerine, demonstrates that the degree of N-methylation is a critical factor for biological activity. vulcanchem.com This suggests that the nitrogen atom and its substituents are directly involved in binding to a biological target.

Other key structural features of normacromerine that are targets for modification include:

The β-hydroxyl group: Its presence and stereochemistry are known to be significant for the activity of many phenethylamines. vulcanchem.com

The 3,4-dimethoxy groups: The position and nature of the substituents on the phenyl ring are crucial determinants of the pharmacological profile of phenethylamine derivatives. vulcanchem.com

By synthesizing analogues where these groups are altered—for example, by changing methoxy (B1213986) groups to hydroxyls, removing the β-hydroxyl group, or altering its stereochemistry—researchers can systematically probe the specific interactions that govern the compound's effects. These targeted modifications are essential for developing a comprehensive understanding of how normacromerine and its analogues function at a molecular level.

Preclinical Pharmacological and Biological Investigations

Assessment of Behavioral Effects in Animal Models

Initial studies on (-)-Normacromerine indicated its potential psychoactivity based on its effects on animal behavior. nih.govresearchgate.net Research has shown that this compound can influence the behavioral patterns in animal models, suggesting an interaction with the central nervous system. nih.gov These behavioral investigations are crucial in the early stages of drug development to understand the potential therapeutic or adverse effects of a compound. profil.comwikipedia.orgokids-net.at

Animal models of depression, for instance, utilize various behavioral tests to assess the efficacy of potential antidepressant compounds. herbmedpharmacol.com Tests such as the forced swim test and elevated plus maze are commonly employed to measure depressive-like and anxiety-related behaviors in rodents. herbmedpharmacol.comdergipark.org.tr The observed behavioral changes in animals administered with this compound have prompted further investigation into its neurochemical effects. nih.gov

Table 1: Behavioral Tests in Animal Models

| Test Name | Behavioral Parameter Measured | Relevance |

| Open Field Test | Locomotor activity, exploration, anxiety | Assesses general activity levels and anxiety-like behavior. biorxiv.org |

| Conditioned Avoidance Response | Learning and memory | Evaluates the effect on cognitive functions. scielo.br |

| Prepulse Inhibition of Startle | Sensorimotor gating | A measure of information processing that is often disrupted in psychiatric disorders. scielo.br |

| Forced Swim Test | Immobility time | A common screening tool for potential antidepressant effects. herbmedpharmacol.comdergipark.org.tr |

| Elevated Plus Maze | Time spent in open vs. closed arms | Measures anxiety-like behavior. herbmedpharmacol.com |

Neurochemical Investigations and Interactions with Neurotransmitter Systems in Animal Systems

The behavioral effects of this compound are believed to be mediated by its interaction with various neurotransmitter systems in the brain. nih.gov As a phenethylamine (B48288) derivative, its structure suggests a potential interaction with catecholaminergic pathways. nih.govresearchgate.net

Impact on Catecholamine Metabolism Pathways

This compound is a methylated derivative of norepinephrine (B1679862) and is closely linked to catecholamine metabolism. nih.gov In the Dona Ana cactus (Coryphantha macromeris), where it is found in abundance, this compound is an end product of a metabolic pathway involving catecholamines like epinephrine (B1671497) and norepinephrine. nih.govresearchgate.net This pathway includes the methylation of catecholamines, a process that can deactivate these neurotransmitters in animal systems. dokumen.pub The biosynthesis of this compound in this cactus involves the conversion of epinephrine to normacromerine, with metanephrine (B195012) acting as a likely intermediate. nih.gov

In mammalian systems, catecholamines are metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). amegroups.org These enzymes are crucial for regulating the levels of neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. amegroups.org The structural similarity of this compound to these endogenous compounds suggests that it may interact with these enzymatic pathways.

Table 2: Key Molecules in Catecholamine Metabolism

| Compound | Role |

| Dopamine | A primary catecholamine neurotransmitter. amegroups.org |

| Norepinephrine | A catecholamine neurotransmitter and hormone. amegroups.org |

| Epinephrine | A catecholamine hormone and neurotransmitter. amegroups.org |

| Metanephrine | A metabolite of epinephrine. nih.gov |

| Monoamine Oxidase (MAO) | An enzyme involved in the degradation of catecholamines. amegroups.org |

| Catechol-O-methyltransferase (COMT) | An enzyme that catalyzes the O-methylation of catecholamines. amegroups.org |

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms of this compound is essential for a complete pharmacological profile. Its structural relationship to known psychoactive compounds and neurotransmitters provides a starting point for these investigations.

Enzymatic Interactions and Metabolic Pathways in Biological Systems

The metabolism of this compound itself is a key area of research. In the cactus Coryphantha macromeris var. runyonii, studies have shown that once formed, very little of the compound is further metabolized. nih.govresearchgate.net This suggests that it is a stable end product of its biosynthetic pathway in the plant. nih.govresearchgate.net The postulated next step in the cactus, the N-methylation of normacromerine to macromerine (B1210253), was found to be very inefficient. nih.gov

In biological systems, the interaction of a compound with metabolic enzymes determines its bioavailability and duration of action. The regulation of metabolic pathways is a complex process involving transcriptional control, post-translational modifications, and allosteric regulation of enzymes. libretexts.org The chemical reactions within these pathways are responsible for the transformation of substances within a living organism. ebi.ac.uk The pentose (B10789219) phosphate (B84403) pathway, for example, is crucial for generating reducing equivalents to counteract oxidative stress, highlighting the intricate connection between metabolic processes and cellular homeostasis. mdpi.com

Utilization of this compound as a Research Tool in Biochemical Studies

Beyond the investigation of its own properties, this compound can serve as a valuable tool in biochemical research. Its specific interactions with components of the catecholamine system can be leveraged to probe the function of these pathways. For instance, isotopically labeled versions of related compounds are used as internal standards in quantitative analytical methods for narcotic drugs and in metabolic studies. google.com The unique structure of this compound and its biosynthetic relationship to epinephrine and metanephrine make it a useful subject for studying enzymatic N-methylation and other metabolic transformations. nih.gov

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Biological Activity

The biological activity of phenethylamine (B48288) derivatives like (-)-Normacromerine is largely determined by specific structural features. These include the nature and position of substituents on the phenyl ring, the structure of the ethylamine (B1201723) side chain, and the substitution on the amino group. scribd.comnih.gov

Key structural determinants for the activity of phenylethanolamines at adrenergic receptors include:

The Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical. For many adrenergic agonists, catecholamines (having hydroxyl groups at the 3 and 4 positions of the phenyl ring) show the highest potency. scribd.com this compound possesses a hydroxyl group at the beta-carbon of the side chain and a methoxy (B1213986) group on the phenyl ring, which influences its receptor affinity and selectivity compared to catecholamines like norepinephrine (B1679862). nih.govescholarship.org

The Beta-Hydroxyl Group: The hydroxyl group on the ethylamine side chain, as seen in this compound, is important for adrenergic receptor binding. This feature is common to many active phenylethanolamines. scribd.com The presence of this hydroxyl group creates a chiral center, making the stereochemistry of the molecule a significant factor in its biological activity. wikipedia.org

The N-Methyl Group: this compound is the N-demethylated analog of macromerine (B1210253). The degree of substitution on the amino group (primary, secondary, or tertiary) influences the selectivity for α- versus β-adrenergic receptors. scribd.com A secondary amine, such as in N-methylphenylethanolamine, is a feature shared with epinephrine (B1671497) and is significant for its interaction with adrenergic receptors. ontosight.aiwikipedia.org

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govnumberanalytics.com The presence of a chiral center at the beta-carbon of the ethylamine side chain means that normacromerine exists as two enantiomers: the (R)- and (S)-isomers. wikipedia.org

The naturally occurring form is this compound, which corresponds to the (R)-configuration. wikipedia.org Biological systems, particularly receptors and enzymes, are chiral environments and often exhibit a high degree of stereoselectivity. solubilityofthings.comnih.gov This means that one enantiomer of a drug may bind to a receptor with significantly higher affinity or have a different type of activity (agonist vs. antagonist) compared to its mirror image. nih.gov

For phenylethanolamines, the (R)-configuration at the beta-carbon is generally associated with higher potency at adrenergic receptors. scribd.com For instance, studies on phenylethanolamine showed that the R-(-)-enantiomer was a more potent substrate for the enzyme phenylethanolamine N-methyl transferase (PNMT) than the S-(+)-enantiomer. wikipedia.org This enzyme is responsible for the N-methylation of phenylethanolamines. smolecule.com The levorotatory (-) enantiomer of N-methylphenylethanolamine, known as halostachine, is the form found in nature. wikipedia.org This stereochemical preference is a critical determinant of the biological interactions of this compound.

The differential activity of stereoisomers can be attributed to the specific three-point interactions required for a ligand to bind effectively to its receptor. An alteration in the spatial arrangement of a key functional group, such as the beta-hydroxyl group, can disrupt this optimal binding, leading to reduced or altered activity. numberanalytics.com

Comparative SAR Analysis of this compound and Related Phenethylamine Derivatives

The structure-activity relationships of this compound can be better understood by comparing it with other structurally related phenethylamine derivatives.

| Compound | Key Structural Differences from this compound | Impact on Adrenergic Activity |

| Norepinephrine | Catechol (3,4-dihydroxy) structure; primary amine | High affinity for both α and β-adrenergic receptors. The catechol group is crucial for potent activity. nih.gov |

| Epinephrine | Catechol (3,4-dihydroxy) structure; secondary amine (N-methyl) | High affinity for both α and β-adrenergic receptors, with slightly higher β-receptor activity than norepinephrine. wikipedia.org |

| Synephrine | Hydroxyl group at the para-position of the phenyl ring | Primarily an α-adrenergic agonist. wikipedia.org |

| Octopamine | Hydroxyl group at the para-position of the phenyl ring; primary amine | Acts as an agonist at trace amine-associated receptors and has some adrenergic activity. nih.gov |

| Metanephrine (B195012) | 3-methoxy, 4-hydroxy substitution on the phenyl ring; primary amine | A metabolite of epinephrine, it is a precursor to normacromerine in some cacti. chemistry-chemists.com |

| Macromerine | N-methylated version of normacromerine | The N-methyl group can alter receptor selectivity and potency. chemistry-chemists.com |

This table is generated based on information from cited research to illustrate comparative SAR.

Studies on phenethylamine derivatives have shown that the nature and position of aromatic substituents significantly influence receptor affinity and selectivity. For example, moving a hydroxyl group from the meta to the para position, as in the case of norphenylephrine versus octopamine, alters the activity profile. nih.gov Furthermore, the introduction of different substituents on the phenyl ring can modulate the affinity for specific receptor subtypes. nih.govacs.org Research on a series of phenethylamine derivatives demonstrated that substitutions on the phenyl ring significantly impact their ability to inhibit dopamine (B1211576) reuptake. nih.govbiomolther.org

The SAR of phenethylamines has also been explored for their affinity to serotonin (B10506) receptors. For instance, research indicates that phenethylamines generally have a higher affinity for the 5-HT2A receptor compared to tryptamines. biomolther.orgnih.gov This highlights that the phenethylamine scaffold, which is the core of this compound, is a privileged structure for interacting with various biogenic amine receptors.

Computational and In-silico Approaches to SAR Profiling

In modern drug discovery, computational methods are increasingly used to profile the structure-activity relationships of compounds. oncodesign-services.comnih.gov These in-silico techniques, including molecular modeling, docking, and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the molecular interactions of ligands like this compound with their biological targets. scifiniti.comschrodinger.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be used to model its interaction with adrenergic or serotonergic receptor binding pockets, identifying key amino acid residues involved in hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govfrontiersin.org This can help to explain the observed stereoselectivity and the importance of specific functional groups.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a QSAR model for a series of normacromerine analogs, it would be possible to predict the activity of novel derivatives and guide the design of more potent or selective compounds. researchgate.netwu.ac.th These models often use descriptors that quantify steric, electronic, and hydrophobic properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.gov This can offer a more realistic picture of the biological interactions of this compound at the atomic level.

Computational approaches can also be used for "SAR transfer," where knowledge of the SAR for one series of compounds is applied to another series with a different core structure but similar activity at a given target. nih.gov This can accelerate the discovery of new lead compounds. nih.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Isolation, Identification, and Quantification

Chromatography is fundamental to the study of natural products, enabling the separation of individual compounds from complex mixtures. When coupled with mass spectrometry, it becomes a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. oregonstate.edu It is particularly well-suited for the analysis of volatile and thermally stable compounds. For phenethylamine (B48288) alkaloids like (-)-Normacromerine, derivatization is often employed to increase volatility and improve chromatographic peak shape.

In a typical GC-MS analysis, the sample is vaporized and separated into its components within a capillary column. nih.gov These separated components then enter the mass spectrometer, where they are ionized and fragmented. careerendeavour.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification by comparing it to spectral libraries. careerendeavour.com GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. oregonstate.edu The technique has been successfully applied to the analysis of various alkaloids and related compounds in forensic and clinical settings. researchgate.net

Table 1: Illustrative GC-MS Parameters for Phenethylamine Alkaloid Analysis

| Parameter | Typical Setting | Purpose |

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separates compounds based on their boiling points and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. nih.gov |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Oven Program | Temperature ramp (e.g., 100°C to 280°C at 10°C/min) | Ensures efficient separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecules into characteristic, reproducible patterns. careerendeavour.com |

| MS Detector | Quadrupole or Ion Trap | Separates and detects ions based on their mass-to-charge ratio. careerendeavour.com |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete spectrum for identification, while SIM offers higher sensitivity for quantification of specific ions. oregonstate.edu |

This table presents generalized parameters. Specific methods must be optimized and validated for the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for analyzing compounds that are non-volatile or thermally labile, making it highly suitable for this compound and other phenethylamine alkaloids. vscht.cz The technique couples the high-separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. hmdb.ca

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. researchgate.net The components separate based on their differential affinities for the stationary and mobile phases. vscht.cz The eluent from the LC column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized before mass analysis. rmiq.org LC-MS/MS, a tandem approach, further enhances selectivity by isolating a specific ion and fragmenting it to produce a secondary mass spectrum, which is invaluable for structural confirmation in complex matrices like plant extracts. researchgate.net Studies on various cacti, including those from the Coryphantha and Cleistocactus genera, have effectively used LC-MS/MS to profile alkaloid content. rmiq.orgresearchgate.net

Table 2: LC-MS/MS Analysis of Alkaloids in Cactus Extracts

| Compound Class | Plant Source Example | Ionization Mode | Key Finding |

| Phenethylamines | Coryphantha calipensis | Positive ESI | Identification of novel alkaloids based on their pseudomolecular ions and fragmentation patterns. nih.govrmiq.org |

| Tryptamines | Cleistocactus winteri | Positive ESI | Tentative identification of seven different alkaloids. rmiq.orgresearchgate.net |

| Mescaline | Lophophora williamsii | Positive ESI | Quantification and spatial distribution analysis within cactus tissues. mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC-MS), also known as Ultra-High-Performance Liquid Chromatography (UHPLC-MS), represents a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (typically under 2 μm), it operates at higher pressures, which dramatically increases resolution, sensitivity, and speed of analysis compared to conventional HPLC. mdpi.comnih.gov

This high-throughput technique is exceptionally powerful for the comprehensive phytochemical profiling of complex plant extracts. bookpi.org Several studies on Coryphantha macromeris, the cactus from which this compound is isolated, have employed UHPLC coupled with high-resolution mass spectrometry (HRMS) like Orbitrap to identify dozens of metabolites in a single run. bookpi.orghmdb.cacarlroth.com These analyses, while often focused on a broader range of phenolic compounds, demonstrate the method's capability to separate and identify alkaloids and other nitrogenated compounds present in the plant, providing a detailed chemical snapshot. hmdb.casavemyexams.com

Table 3: UHPLC-MS Conditions for Phytochemical Profiling of Coryphantha macromeris

| Parameter | Setting from Published Research | Purpose |

| System | UHPLC-PDA-HESI-Orbitrap-MS/MS | Provides high-resolution separation (UHPLC), UV data (PDA), efficient ionization (HESI), and high-accuracy mass data (Orbitrap MS/MS). bookpi.orgcarlroth.com |

| Column | C18 reversed-phase (e.g., 1.7 µm particle size) | Standard for separating moderately polar to non-polar compounds. nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724), often with a formic acid modifier | Creates a polarity gradient to elute a wide range of compounds and improves ionization efficiency. bookpi.org |

| Flow Rate | ~0.2 - 1.0 mL/min | Optimized for small particle columns to ensure sharp peaks and high resolution. nih.govbookpi.org |

| Ionization Source | Heated Electrospray Ionization (HESI) | Efficiently vaporizes and ionizes analytes eluting from the UHPLC. bookpi.org |

| Mass Analyzer | Orbitrap | Measures mass-to-charge ratios with very high resolution and accuracy, allowing for elemental composition determination. hmdb.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

While chromatography excels at separation, spectroscopic methods are essential for determining the precise molecular structure of an isolated compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. pitt.edu Both ¹H NMR and ¹³C NMR are used in concert to piece together the molecular puzzle.

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environments (chemical shift), their proximity to other protons (spin-spin splitting), and their relative numbers (integration). uc.edu

¹³C NMR (Carbon NMR): Reveals the number of chemically non-equivalent carbon atoms and their type (e.g., methyl, methylene, aromatic, carbonyl). pdx.edu Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.

The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, HMBC) allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of this compound.

Table 4: Reported NMR Spectral Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 | - | Data not available |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

| C6 | - | Data not available |

| Cα | Data not available | Data not available |

| Cβ | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available |

| O-CH₃ | Data not available | Data not available |

Note: Specific, publicly available, peer-reviewed spectral assignments for this compound are scarce. The table structure is provided for when such data becomes available. Chemical shifts are dependent on the solvent used. uc.edulibretexts.org

Infrared (IR) Spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. pressbooks.publibretexts.org When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation. Absorption bands (downward peaks) in the spectrum correspond to the frequencies at which specific functional groups are vibrating.

For this compound, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH), amine (N-H), aromatic ring (C=C and C-H), and ether (C-O) groups. The presence of a band around 3540 cm⁻¹, for instance, is indicative of an alcohol function.

Table 5: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H | Stretch, H-bonded | 3500 - 3200 (Broad) |

| Alcohol | C-O | Stretch | 1300 - 1000 (Strong) |

| Secondary Amine | N-H | Stretch | 3550 - 3060 (Medium) |

| Aromatic Ring | =C-H | Stretch | 3100 - 3000 (Medium) |

| Aromatic Ring | C=C | Stretch | 1600 - 1475 (Weak-Medium) |

| Alkane | -C-H | Stretch | 3000 - 2850 (Strong) |

Source: Characteristic absorption ranges are based on general IR correlation tables. hmdb.capressbooks.pub The exact position and shape of the peaks can be influenced by the molecular environment and sample state.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS or MS², is a powerful analytical technique that involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. nih.govnationalmaglab.org This method provides enhanced selectivity and structural information, making it indispensable for the unambiguous identification and quantification of analytes in complex mixtures. nationalmaglab.orgwikipedia.org

For the analysis of this compound, an analyte is first introduced into the ion source of the mass spectrometer, often via a UHPLC system, where it is ionized. Electrospray ionization (ESI) in positive mode is commonly used for phenethylamine compounds, resulting in the formation of a protonated molecule, [M+H]⁺. uni.lu This protonated molecule, referred to as the precursor ion, is then selected in the first mass analyzer (MS1).

The selected precursor ion is directed into a collision cell, where it collides with an inert gas (such as argon or nitrogen). This process, known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD), imparts internal energy to the ion, causing it to fragment into smaller, characteristic product ions. wikipedia.orgresearchgate.net These product ions are then separated in a second mass analyzer (MS2) and detected.

The fragmentation of this compound is predictable based on its chemical structure: 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol. Key fragmentation pathways for β-hydroxy-phenethylamines typically involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) and neutral losses, such as the loss of water (H₂O) from the hydroxyl group. libretexts.org

The primary precursor ion for this compound in positive ESI mode is its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 212.128. Upon CID, this precursor ion can yield several diagnostic product ions. The most probable fragmentation involves the cleavage of the bond between the benzylic carbon and the adjacent carbon, leading to a stable tropylium-like ion or other characteristic fragments.

Table 1: Predicted MS/MS Parameters for this compound Analysis

| Parameter | Value | Description |

| Precursor Ion [M+H]⁺ (m/z) | 212.128 | The protonated molecular ion of this compound selected in MS1. uni.lu |

| Product Ion 1 (m/z) | 151.075 | Corresponds to the 3,4-dimethoxybenzyl cation, resulting from the cleavage of the Cα-Cβ bond. |

| Product Ion 2 (m/z) | 194.117 | Results from the neutral loss of water (H₂O) from the precursor ion. |

| Product Ion 3 (m/z) | 44.050 | Corresponds to the methylaminoethyl fragment [CH₃NHCH₂]⁺. |

| Scan Type | Multiple Reaction Monitoring (MRM) | A highly selective and sensitive mode where specific precursor-to-product ion transitions are monitored. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | A suitable ionization technique for polar compounds like phenethylamines. |

| Collision Gas | Argon (Ar) | Commonly used inert gas for inducing fragmentation in the collision cell. |

This table presents predicted values based on the known chemical structure of this compound and common fragmentation patterns of related phenethylamine compounds. Actual experimental values may vary slightly.

The specificity of monitoring a particular transition (e.g., m/z 212.1 -> m/z 151.1) significantly reduces chemical noise and allows for accurate quantification even at very low concentrations. researchgate.net

Development and Validation of Analytical Methods for Research Applications

The development and subsequent validation of an analytical method are critical steps to ensure that the data generated are reliable, reproducible, and accurate for its intended purpose. lgcstandards.comvulcanchem.com For research applications involving the quantification of this compound in biological matrices, a UHPLC-MS/MS method must be rigorously validated according to international guidelines. uni.lu

Method development involves the systematic optimization of all analytical parameters to achieve the desired performance. rmiq.org This includes selecting the appropriate UHPLC column, mobile phase composition, gradient elution program, and MS/MS parameters. For phenethylamine-like compounds, reversed-phase chromatography is often employed. Columns such as C18 or Phenyl-Hexyl are suitable choices, providing good retention and separation from endogenous matrix components. uni.luvulcanchem.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. lgcstandards.com

Once the method is developed, it undergoes validation, which is the process of confirming that the analytical procedure is suitable for its intended use. lgcstandards.com Key validation parameters are outlined in the table below.

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria for Bioanalytical Methods |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; precision (%RSD) and accuracy (%bias) within ±20%. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |

| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Mean value should be within ±15% of the actual value (±20% at LOQ). |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to un-extracted standards. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor should be consistent across different lots of matrix. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration. |

This table is a generalized guide based on common bioanalytical method validation guidelines. Specific requirements may vary based on the regulatory body and application.

Optimization of Sample Preparation and Extraction Protocols from Complex Biological Matrices

The direct analysis of biological matrices such as plasma, serum, or urine is often not feasible due to the presence of proteins, salts, phospholipids, and other endogenous substances that can interfere with the analysis and damage the analytical instrumentation. wikipedia.org Therefore, a crucial step in bioanalysis is the preparation and extraction of the sample to isolate this compound from these interfering components. rmiq.org

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from complex biological fluids. nih.govuchile.cl The optimization of an SPE protocol is essential to achieve high, reproducible recovery of the analyte and efficient removal of matrix components.

The process involves several key steps, each requiring optimization:

Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound. Given its structure, which includes a polar hydroxyl group, a secondary amine, and an aromatic ring, several types of sorbents could be effective. These include reversed-phase (e.g., C8, C18), hydrophilic-lipophilic balanced (HLB), and mixed-mode cation-exchange (MCX) sorbents. nih.gov

Sample Pre-treatment/Loading Conditions: The pH of the plasma sample is adjusted to ensure the analyte is in the appropriate form for retention on the sorbent. For a mixed-mode cation-exchange sorbent, the sample would be acidified (e.g., with formic or phosphoric acid) to ensure the secondary amine of this compound is protonated and can bind to the sorbent via ionic interaction. libretexts.org

Washing Steps: One or more washing steps are performed to remove interfering substances while the analyte remains bound to the sorbent. The wash solvents are chosen to be strong enough to elute weakly bound interferences but weak enough to not elute the analyte of interest.

Elution Step: A solvent or solvent mixture is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge. For an MCX sorbent, an elution solvent containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) would be used to neutralize the charge on the analyte, disrupting the ionic interaction and allowing it to be eluted. nih.gov

The optimization of these parameters is typically performed systematically to maximize analyte recovery and minimize matrix effects.

Table 3: Example of an SPE Optimization Strategy for this compound from Human Plasma

| SPE Parameter | Condition Tested 1 | Condition Tested 2 | Condition Tested 3 | Rationale for Optimization |

| SPE Sorbent | Reversed-Phase (C8) | Hydrophilic-Lipophilic (HLB) | Mixed-Mode Cation Exchange (MCX) | To find the sorbent with the highest retention and recovery for the analyte. |

| Sample pH (Loading) | pH 3.0 (Acidified) | pH 7.4 (Neutral) | pH 9.0 (Basified) | To optimize the ionization state of the analyte for maximum retention on the selected sorbent. |

| Wash Solvent | 2% Formic Acid in Water | 5% Methanol in Water | Acetonitrile | To remove polar interferences without eluting the analyte. |

| Elution Solvent | Methanol | Acetonitrile | 5% NH₄OH in Methanol | To achieve complete and efficient elution of the analyte from the sorbent. |

This table illustrates a hypothetical optimization process. The optimal conditions would be determined experimentally based on the highest analyte recovery and lowest matrix effects.

Following elution, the extract is typically evaporated to dryness and reconstituted in a solvent compatible with the UHPLC mobile phase before injection into the analytical system. This comprehensive approach to sample preparation is vital for developing a robust and reliable bioanalytical method for research on this compound. uchile.cl

Future Research Directions and Unexplored Avenues

Interdisciplinary Research Opportunities

The study of (-)-Normacromerine is ripe for interdisciplinary approaches, particularly at the intersection of chemical biology and medicinal chemistry. These fields can leverage the distinct properties of the molecule to develop new tools and therapeutic strategies.

Chemical Biology: Chemical biology applies chemical techniques to study and manipulate biological systems. uq.edu.au In the context of this compound, research could focus on designing and synthesizing molecular probes. These probes, derived from the this compound scaffold, could be used to identify its currently unknown biological targets and elucidate its mechanism of action. By understanding how this compound interacts with cellular components, researchers can gain valuable insights into the physiological processes it modulates.

Medicinal Chemistry: Medicinal chemistry involves the design, synthesis, and development of pharmaceutical agents. uq.edu.au This multidisciplinary science combines organic chemistry with biochemistry, pharmacology, and other fields to optimize the properties of compounds for therapeutic applications. uq.edu.au For this compound, medicinal chemists could explore structure-activity relationships (SAR) by synthesizing a library of analogs. This would involve systematically modifying the functional groups on the molecule to understand their impact on biological activity. Such studies could lead to the development of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, potentially targeting a range of diseases. gu.se

Development of Novel and Sustainable Synthetic Methodologies

The current methods for obtaining this compound, either through extraction from plant sources or multi-step chemical synthesis, present challenges in terms of yield and sustainability. Future research should prioritize the development of more efficient and environmentally friendly synthetic routes.

The principles of green chemistry, which aim to reduce waste and energy consumption, should guide these efforts. rroij.comsemanticscholar.org This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity under mild conditions. Additionally, exploring novel catalytic systems, such as transition metal catalysts or organocatalysts, could lead to more atom-economical and efficient syntheses. rroij.com The development of late-stage functionalization techniques could also provide rapid access to a diverse range of this compound derivatives for biological screening. astrazeneca.com

Exploration of Biosynthetic Engineering Approaches in Plant Systems

The natural production of this compound in Coryphantha species offers a unique opportunity to explore its biosynthesis and harness it for sustainable production. mdpi.com While the complete biosynthetic pathway of this compound is not yet fully elucidated, it is known to be derived from the amino acid tyrosine.

Future research could focus on identifying and characterizing the specific enzymes involved in the conversion of tyrosine to this compound. This would involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes. Once the biosynthetic pathway is fully understood, metabolic engineering strategies could be employed to enhance the production of this compound in its native plant host or to transfer the pathway to a more easily cultivable plant species or even microbial systems. frontiersin.orgmdpi.com This approach, known as heterologous expression, has the potential to provide a scalable and sustainable source of the compound. frontiersin.org

Advanced Mechanistic Studies in Preclinical Models for Deeper Biological Insight

To fully understand the therapeutic potential of this compound, it is crucial to conduct in-depth mechanistic studies in relevant preclinical models. While early studies have suggested sympathomimetic effects, the precise molecular targets and signaling pathways affected by this compound remain largely unknown. scribd.com

Advanced preclinical models, such as genetically engineered cell lines and animal models of disease, can be utilized to dissect the pharmacological effects of this compound. Techniques like receptor binding assays, functional assays, and downstream signaling pathway analysis will be instrumental in identifying its primary targets. Furthermore, novel analytical tools, such as advanced spectroscopy techniques, can aid in identifying reactive intermediates and understanding the compound's metabolic fate in biological systems. rsc.org These studies will provide a more comprehensive understanding of its biological activity and guide its potential therapeutic applications.

Integration of Omics Technologies for Comprehensive Metabolic and Functional Profiling

The advent of "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the global changes that occur in a biological system upon exposure to the compound.

This multi-omics approach can help to:

Identify the full spectrum of metabolic pathways influenced by this compound.

Uncover novel biological targets and off-target effects.

Elucidate the complex regulatory networks that are modulated by the compound.

Provide a comprehensive "fingerprint" of its biological activity.

User-friendly software suites are now available to facilitate the analysis and interpretation of these large and complex datasets, making multi-omics integration a powerful tool for modern biological and biomedical research. springernature.comnih.gov This comprehensive profiling will be essential for a complete understanding of the functional role of this compound and for identifying potential biomarkers of its activity.

Q & A

Q. Methodological Resolution :

- In Vivo vs. In Vitro Models : Test both behavioral assays (e.g., locomotor activity) and enzyme inhibition assays (e.g., MAO-A/B activity) to reconcile discrepancies .

What experimental approaches elucidate the biosynthesis pathway of this compound in Coryphantha species?

Advanced Research Question

Key strategies include:

- Isotopic Labeling : Administer -labeled tyrosine to trace β-phenethylamine precursor incorporation .

- Enzyme Inhibition : Use phenylalanine ammonia-lyase (PAL) inhibitors to block aromatic amino acid conversion .

- Genetic Analysis : Identify genes encoding N-methyltransferases involved in alkaloid diversification .

How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Advanced Research Question

Address metabolic and systemic factors: